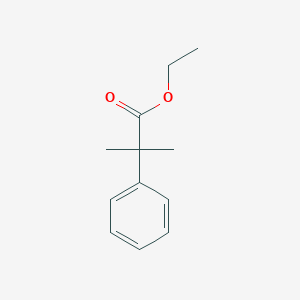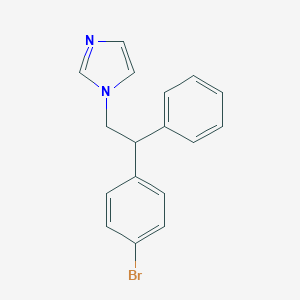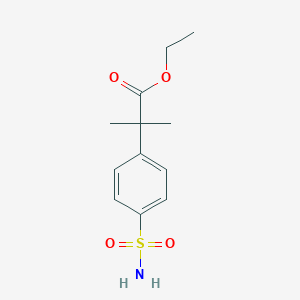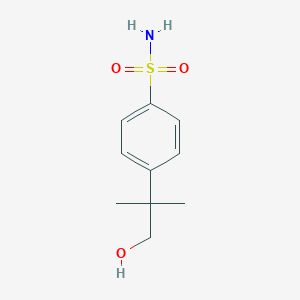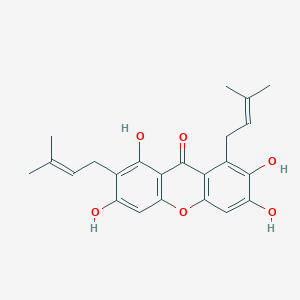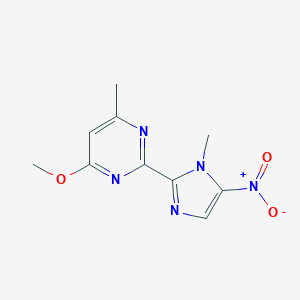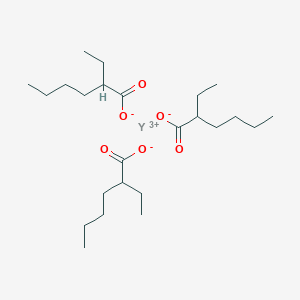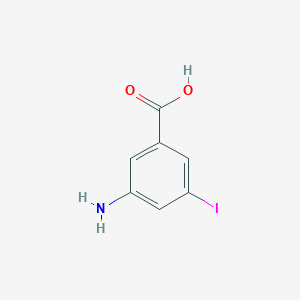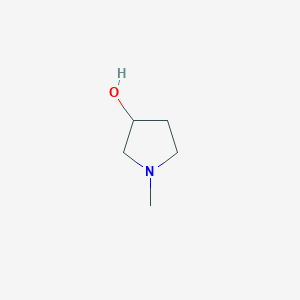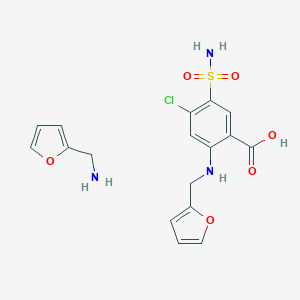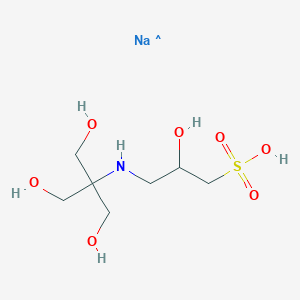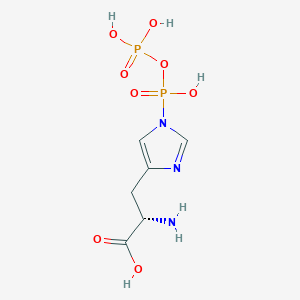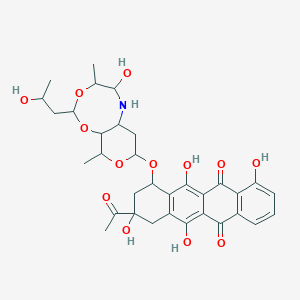![molecular formula C7H7NO5S3 B022993 5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide CAS No. 105951-35-7](/img/structure/B22993.png)
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide is a synthetic compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling. Upon B-cell activation, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and downstream pathways.
Efectos Bioquímicos Y Fisiológicos
TAK-659 has been shown to inhibit B-cell activation, proliferation, and survival in vitro and in vivo. It also suppresses the production of cytokines and chemokines that are involved in inflammation and immune responses. In addition, TAK-659 has been shown to modulate the function of other immune cells, such as T cells and natural killer cells, through indirect mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying B-cell receptor signaling and its role in disease pathogenesis. Its specificity also reduces the potential for off-target effects and toxicity. However, the limited solubility and stability of TAK-659 can pose challenges in experimental design and interpretation. In addition, the high cost of TAK-659 may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for the study of TAK-659. First, the development of more efficient and cost-effective synthesis methods will facilitate its widespread use in research. Second, the investigation of its efficacy in combination with other drugs or immunotherapies may enhance its therapeutic potential. Third, the identification of biomarkers that predict response to TAK-659 will enable personalized treatment strategies. Fourth, the exploration of its effects on other signaling pathways and immune cells will broaden our understanding of its mechanism of action. Finally, the evaluation of its safety and efficacy in clinical trials will determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions, including the cyclization of 2-chloro-5-nitrobenzenesulfonamide with 2-aminothiophenol, followed by the reduction of the nitro group and oxidation of the thiol to a sulfonic acid. The final product is obtained by the reaction of the resulting sulfonic acid with thionyl chloride. The overall yield of this synthesis method is approximately 35%.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic effects in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B-cell activation, proliferation, and survival. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in multiple myeloma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma. It has also shown efficacy in models of rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
105951-35-7 |
|---|---|
Nombre del producto |
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide |
Fórmula molecular |
C7H7NO5S3 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
4,7,7-trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C7H7NO5S3/c8-16(12,13)6-3-4-5(9)1-2-15(10,11)7(4)14-6/h3H,1-2H2,(H2,8,12,13) |
Clave InChI |
BGNCCUHEGHNNAP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(S2)S(=O)(=O)N |
SMILES canónico |
C1CS(=O)(=O)C2=C(C1=O)C=C(S2)S(=O)(=O)N |
melting_point |
242.5 °C |
Sinónimos |
5,6-DIHYDRO-4-OXO-4H-THIENO[2,3-B]THIINE-2-SULFONAMIDE 7,7-DIOXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



